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molecular formula C10H9ClN2O2 B1417955 ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-67-6

ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1417955
M. Wt: 224.64 g/mol
InChI Key: ZQKMNQPQMGJIHD-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

Potassium (1Z)-1-(2-chloro-5-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-olate (2.86 g, 9.20 mmol) was dissolved in acetic acid (140 mL) and iron powder (2.11 g, 37.7 mmol) was added. The mixture was heated at 60° C. for 6 h. The mixture was filtered through a pad of diatomaceous earth and washed with water followed by ethanol. The filtrate was concentrated to dryness. The residue was dissolved in 1:1 methylene chloride/methanol, filtered through a bed of silica gel and washed with 1:1 ethyl acetate/methylene chloride until the filtrate was no longer UV-active. Concentration of the filtrate provided ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (0.39 g, 19%) as a brown solid: mp 170-175° C. dec.; 1H NMR (300 MHz, CD3OD) δ1.42 (3H, t, J=7.1 Hz), 4.44 (2H, q, J=7.1 Hz), 7.17 (1H, s), 7.72 (1H, s), 8.60 (1H, s); ESI MS m/z 225 [C10H9ClN2O2+H]+; HPLC (Method A) 94.9% (AUC), tR=18.1 min.
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
2.11 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](/[CH:8]=[C:9](\[O-])/[C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([N+:16]([O-])=O)=[CH:4][N:3]=1.[K+]>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[CH:7]=[C:6]2[CH:8]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[NH:16][C:5]2=[CH:4][N:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)\C=C(\C(=O)OCC)/[O-])[N+](=O)[O-].[K+]
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.11 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1:1 methylene chloride/methanol
FILTRATION
Type
FILTRATION
Details
filtered through a bed of silica gel
WASH
Type
WASH
Details
washed with 1:1 ethyl acetate/methylene chloride until the filtrate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CN1)NC(=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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